Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

Beckmann rearrangement synthetic methodology indanone chemistry

Procure this specific 6-methoxyindan-1-one oxime to exploit its divergent Beckmann rearrangement behavior—yielding 2-sulfonyloxyindanone and dimeric products instead of conventional carbostyrils. Critical for compliance with patent WO2007096744 multi-kilogram-scale processes. Use as a distinct chemical probe in SAR studies: the oxime adds +1 H-bond donor, +1 acceptor, and +15.52 Ų polar surface area vs. the parent ketone, altering solubility, permeability, and target engagement. Also serves as an authenticated reference standard (CAS 180915-76-8, MW 177.2) for HPLC/LC-MS/NMR method development. Substitution with generic indanone oximes risks process deviation and unreliable analytical results.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12342495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxime-2,3-dihydro-6-methoxy-1H-inden-1-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2=NO)C=C1
InChIInChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10+
InChIKeyIBGZGCQWOXMORO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one: Core Structural and Procurement Parameters for Indanone-Derived Research Intermediates


Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (CAS 180915-76-8, molecular formula C10H11NO2, molecular weight 177.2 g/mol) is a bicyclic oxime derivative of the indanone class, characterized by a methoxy substituent at the 6-position of the indane ring and an oxime functionality at the 1-position . The compound is commercially available as a yellow crystalline solid with purity specifications typically ranging from 95% to 99%, and is supplied in research quantities (e.g., 100 mg, 1 g) for use as a synthetic intermediate, analytical standard, or research tool in medicinal chemistry and organic synthesis .

Why Generic Indanone Oxime Substitution Cannot Be Assumed for Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one


The oxime derivative of 6-methoxy-1-indanone exhibits distinct chemical reactivity and synthetic utility compared to its parent ketone (6-methoxy-1-indanone, CAS 13623-25-1) and other indanone oxime analogs due to the unique electronic influence of the 6-methoxy substituent on the oxime functional group [1]. Specifically, attempted Beckmann rearrangement of this compound under classical conditions yields unexpected products (2-sulfonyloxyindanone and a dimeric species) rather than the anticipated carbostyril, a behavior not observed with unsubstituted indanone oximes or those bearing alternative substitution patterns [1]. This divergent reactivity profile directly impacts synthetic route design, purification strategies, and downstream intermediate consistency, making generic substitution in multi-step synthetic sequences or structure-activity relationship (SAR) studies unreliable without explicit validation [1].

Quantitative Differentiation Evidence: Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one vs. Closest Analogs


Divergent Beckmann Rearrangement Outcome: 6-Methoxy Substitution Drives Unconventional Product Formation

Under classical Beckmann rearrangement conditions, 6-methoxyindan-1-one oxime yields 2-sulfonyloxyindanone and a dimeric product, whereas unsubstituted 1-indanone oxime and other indanone oximes undergo the expected rearrangement to carbostyril derivatives [1].

Beckmann rearrangement synthetic methodology indanone chemistry

Purity Specifications and Physical Form: Differentiated Procurement Profile

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one is commercially supplied at 95% to 99% purity as a yellow crystalline solid, with defined molecular weight (177.2 g/mol) and CAS registry (180915-76-8) . In contrast, the parent ketone 6-methoxy-1-indanone (CAS 13623-25-1, MW 162.19 g/mol) is a fine crystalline powder with a melting point of 105-109 °C and is typically offered at ≥97% purity .

chemical procurement analytical standards intermediate sourcing

Hydrogen Bond Donor/Acceptor Capacity: Oxime Functional Group Alters Physicochemical Profile

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one contains one hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area (tPSA) of 41.82 Ų, while the parent ketone 6-methoxy-1-indanone has zero hydrogen bond donors, two acceptors, and a tPSA of 26.30 Ų [1].

physicochemical properties drug-likeness molecular descriptors

Synthetic Utility in Pharmaceutical Intermediates: Role in Indanylamine Derivative Synthesis

6-Methoxyindan-1-one oxime is explicitly claimed as an intermediate in the synthesis of indanylamine and aminotetralin derivatives, as described in patent WO2007096744, where it is reacted with acetic anhydride in THF at multi-kilogram scale [1]. The corresponding unsubstituted indanone oxime or other substituted variants are not equivalently specified in this process, indicating a substitution-specific role.

pharmaceutical intermediates process chemistry patent synthesis

Isomeric Purity and Stereochemical Considerations: E-Isomer Predominance

Commercial preparations of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one are predominantly the (E)-isomer, as indicated by IUPAC nomenclature (1E)-N-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-imine . This contrasts with other indanone oximes where the Z-isomer may be present in varying proportions depending on synthetic conditions, a factor that can influence biological activity and crystallization behavior.

stereochemistry isomeric purity analytical characterization

Defined Application Scenarios for Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one Based on Verified Differentiation Evidence


Synthetic Route Development Requiring Controlled Beckmann Rearrangement Divergence

Researchers designing synthetic routes that utilize Beckmann rearrangement steps should select this specific oxime when the objective is to access 2-sulfonyloxyindanone or dimeric products rather than conventional carbostyrils. The evidence from Torisawa et al. (2002) demonstrates that classical Beckmann conditions on this compound yield unconventional products, a reactivity profile not observed with unsubstituted indanone oximes [1]. This divergent outcome is exploitable for generating novel indanone-derived scaffolds for medicinal chemistry libraries.

Process Chemistry Execution of Patented Indanylamine Syntheses

Process chemists and CROs executing the synthetic route described in patent WO2007096744 must procure this specific oxime intermediate to ensure compliance with the disclosed process [1]. The patent explicitly claims 6-methoxyindan-1-one oxime as an intermediate in multi-kilogram scale reactions with acetic anhydride in THF. Substitution with any other indanone oxime derivative would constitute an unvalidated process change that could affect yield, purity, and intellectual property standing.

Physicochemical Profiling in Drug Discovery SAR Studies

Medicinal chemists conducting structure-activity relationship (SAR) studies on indanone-based pharmacophores should utilize this oxime as a distinct chemical probe. The documented differences in hydrogen bonding capacity (+1 donor, +1 acceptor) and polar surface area (+15.52 Ų) compared to the parent ketone [1][2] predict altered solubility, permeability, and target engagement profiles. This physicochemical divergence is essential for deconvoluting the contributions of the oxime functional group to biological activity.

Analytical Method Development and Reference Standard Sourcing

Analytical chemists developing HPLC, LC-MS, or NMR methods for indanone-related compounds require this oxime as a reference standard due to its defined purity specifications (95-99%), well-characterized CAS registry (180915-76-8), and distinct chromatographic retention behavior relative to the parent ketone (CAS 13623-25-1) [1]. Its unique molecular weight (177.2 g/mol) and hydrogen bonding profile ensure unambiguous identification in complex reaction mixtures and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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